N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is an organic compound with a complex structure, belonging to the pyrazole family. This class of compounds is often characterized by diverse biological activities and potential therapeutic applications. This particular compound has garnered attention in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide generally involves a multi-step process, starting from readily available precursors. Key steps include the formation of the pyrazole ring, functionalization of the pyridine moiety, and coupling of the two segments under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves optimization of reaction conditions to ensure high yield and purity. Large-scale synthesis may require advanced techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: The oxidation of the pyridine ring can lead to the formation of N-oxides.
Reduction: Reduction reactions can modify the ketone group on the pyrazole ring.
Substitution: Substituent groups on the phenyl ring can be altered through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Reactions commonly utilize reagents like sodium borohydride (for reduction) or hydrogen peroxide (for oxidation). Conditions often involve specific pH levels, temperatures, and solvent systems to achieve the desired transformations.
Major Products
Major products from these reactions include various derivatives with modified functional groups, which can be further analyzed for biological activity or other properties.
Scientific Research Applications
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an enzyme inhibitor, influencing biochemical pathways.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, such as enzymes or receptors, altering their activity. The exact mechanism involves binding to active sites or inducing conformational changes that impact biological pathways. This can lead to modulation of cellular processes, influencing health and disease states.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its specific structural features and unique activity profile.
Similar Compounds
N-phenyl-1H-pyrazole-4-carboxamide: Similar backbone but different substituents leading to varied biological activity.
1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl derivatives: Structural similarities in the pyrrolo[2,3-c]pyridine segment, influencing similar molecular interactions.
There you go—a comprehensive guide to this intriguing compound. What else tickles your brain today?
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-25-12-9-17-10-13-26(22(29)20(17)25)14-11-23-21(28)19-15-24-27(16(19)2)18-7-5-4-6-8-18/h4-10,12-13,15H,3,11,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRTWQDBEHGCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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